molecular formula C13H13N5O B2666789 N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034222-48-3

N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2666789
CAS No.: 2034222-48-3
M. Wt: 255.281
InChI Key: ISFNKVIYSZDOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(Pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a complex molecular architecture that incorporates three key heterocyclic pharmacophores: a pyrimidine ring, an azetidine moiety, and a pyridine unit. Such a structure is commonly investigated for its potential to interact with a variety of biological targets. Compounds containing pyridine and pyrimidine scaffolds are frequently explored as core structures in the development of novel therapeutic agents due to their diverse biological activities . The presence of the azetidine ring further adds to the three-dimensional diversity, making it a valuable building block for constructing molecules aimed at specific protein targets. Pyridine-based compounds are known to improve water solubility in pharmaceutically relevant molecules, which is a crucial parameter for drug-likeness and pharmacokinetic properties . Similarly, pyrimidine rings are often found in molecules that act as kinase inhibitors or modulate other enzymatic pathways . While the specific mechanism of action for this compound requires further experimental validation, its structural analogs are studied for potential antimicrobial and antiviral activities, as well as in oncology research for targeting cyclin-dependent kinases (CDKs) . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This chemical is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

pyridin-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-12(10-2-6-14-7-3-10)18-8-11(9-18)17-13-15-4-1-5-16-13/h1-7,11H,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFNKVIYSZDOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-4-carbonyl Intermediate: This step involves the acylation of pyridine with a suitable acylating agent.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate starting materials.

    Coupling with Pyrimidine: The final step involves coupling the pyridine-4-carbonyl azetidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.

Mechanism of Action

The mechanism of action of N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrimidin-2-amine Derivatives with Thiazole Substituents
  • 4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine and N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine (): These compounds replace the azetidine group with thiazole rings. Biological Relevance: Designed as CDK4/6 inhibitors, these derivatives emphasize the importance of heteroaromatic substituents in kinase selectivity. The absence of azetidine may reduce rigidity, affecting binding kinetics .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine ():
  • Features a benzene ring substituted with methyl and amino groups, linked to pyrimidine.
  • Comparison: The aromatic benzene ring offers planar geometry, contrasting with the three-dimensional azetidine in the target compound. This structural difference may influence solubility and membrane permeability .

Azetidine-Containing Analogues

N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride ():
  • Retains the azetidine-pyrimidine backbone but lacks the pyridine-4-carbonyl group.

Piperidine and Pyrazole Derivatives

1-(Pyrimidin-2-yl)piperidin-3-ol ():
  • Substitutes azetidine with a piperidine ring, introducing a hydroxyl group.
  • Impact: The six-membered piperidine ring increases conformational flexibility compared to azetidine. The hydroxyl group may engage in additional hydrogen bonding, but the larger ring size could hinder binding in constrained active sites .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
  • Pyrazole core with cyclopropyl and pyridine substituents.
  • The target compound’s synthesis route (unreported in evidence) may require optimization for industrial viability .

Imatinib Intermediate: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ()

  • Nitro and methyl groups on the benzene ring distinguish it from the target compound.
  • Synthesis: Copper-catalyzed N-arylation achieved 82% yield, suggesting efficient methodologies for pyrimidin-2-amine derivatives. The nitro group, however, necessitates reduction steps, complicating synthesis compared to the target compound’s amide functionality .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Synthesis Yield Notable Properties
N-[1-(Pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine Pyrimidin-2-amine Azetidine, pyridine-4-carbonyl Kinases (hypothesized) N/A Rigid conformation, H-bond donor/acceptor
4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine Pyrimidin-2-amine Thiazole, pyridine-2-yl CDK4/6 N/A Sulfur interactions, metabolic stability
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Pyrimidin-2-amine Azetidine Unreported N/A High solubility (salt form)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, pyridin-3-yl Unreported 17.9% Low synthetic yield
Imatinib Intermediate Pyrimidin-2-amine Nitrophenyl, pyridin-3-yl Bcr-Abl 82% (arylation) Requires nitro reduction

Research Findings and Implications

  • Azetidine Advantage : The azetidine group in the target compound likely enhances binding rigidity and reduces off-target effects compared to flexible piperidine derivatives .
  • Carbonyl Functionality : The pyridine-4-carbonyl group may mimic ATP’s adenine ring in kinase interactions, a feature absent in thiazole or pyrazole analogues .
  • Synthetic Challenges : Low yields in analogues like the pyrazole derivative (17.9%) underscore the need for optimized catalytic systems (e.g., copper vs. palladium) in azetidine-containing compounds .

Biological Activity

N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azetidine ring followed by the introduction of the pyridine and pyrimidine functionalities. The reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in achieving high yields and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Microorganism MIC (µg/mL) Comparison
Staphylococcus aureus32Comparable to chloramphenicol
Escherichia coli64Slightly higher than ampicillin
Candida albicans16More potent than fluconazole

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways leading to cell cycle arrest or apoptosis in cancer cells.

Case Studies

  • Anticancer Activity : A study demonstrated that the compound induces apoptosis in cancer cell lines through activation of caspase pathways. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising lead for further development.
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE), with results showing competitive inhibition patterns that suggest potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Modifications to the pyrimidine or azetidine rings can enhance potency or selectivity against specific targets. Research into SAR has revealed that electron-withdrawing groups on the pyridine ring improve antimicrobial efficacy.

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